2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid
Overview
Description
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid is a chemical compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluoromethylsulfanyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of furan-3-carboxylic acid with difluoromethylthiolating agents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods for this compound may involve bulk synthesis techniques, where the reagents are mixed in large reactors under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes .
Comparison with Similar Compounds
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-{[(Trifluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-{[(Methylsulfanyl]methyl}furan-3-carboxylic acid:
The unique presence of the difluoromethylsulfanyl group in this compound makes it distinct from its analogs, providing specific advantages in terms of reactivity and potential biological activities.
Properties
IUPAC Name |
2-(difluoromethylsulfanylmethyl)furan-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3S/c8-7(9)13-3-5-4(6(10)11)1-2-12-5/h1-2,7H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGYFVAXAWGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CSC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.